molecular formula C15H28N2O2 B2755999 Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 929971-83-5

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B2755999
CAS No.: 929971-83-5
M. Wt: 268.401
InChI Key: BEMKTJWLESTTEL-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 929971-83-5) is a spirocyclic compound featuring a bicyclic structure with a tertiary-butyl carbamate group and an amino substituent at the 4-position. Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.40 g/mol and a purity of 98% .

Properties

IUPAC Name

tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-7-12(16)11-15(17)8-5-4-6-9-15/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMKTJWLESTTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929971-83-5
Record name tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
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Preparation Methods

Reductive Amination of Tert-butyl 4-Oxo-1-Azaspiro[5.5]undecane-1-Carboxylate

A primary route involves reductive amination of the ketone precursor, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS 778647-35-1). This method employs ammonia or ammonium acetate as the amine source, with sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a palladium catalyst facilitating reduction.

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Temperature: 25–60°C
  • Catalyst: Pd/C (5–10 wt%) for hydrogenation
  • Yield: 60–85% (optimized conditions)

The spirocyclic oxo precursor is synthesized via cyclization of a bicyclic ketone with tert-butyl chloroformate under basic conditions (e.g., triethylamine).

Boc Protection of 4-Amino-1-Azaspiro[5.5]undecane

An alternative approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to 4-amino-1-azaspiro[5.5]undecane. This two-step process includes:

  • Synthesis of the Spirocyclic Amine:
    • Cyclization of a diamino alcohol via acid-catalyzed intramolecular dehydration.
  • Boc Protection:
    • Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Optimized Parameters:

Parameter Value
Reaction Time 12–24 hours
Temperature 0–25°C
Boc Anhydride Equiv 1.2–1.5
Yield 70–90%

Industrial-Scale Production Considerations

Challenges in Scaling Spirocyclic Syntheses

Industrial production requires addressing:

  • Ring Strain: The spiro[5.5]undecane system’s conformational rigidity necessitates high-energy intermediates.
  • Stereochemical Control: Ensuring enantiomeric purity demands chiral catalysts or resolution techniques.

Continuous Flow Reactor Applications

Recent advancements utilize continuous flow systems to enhance efficiency:

  • Residence Time: 10–30 minutes
  • Throughput: 1–5 kg/day
  • Advantages: Improved heat transfer and reduced side reactions.

Comparative Analysis of Methodologies

Reductive Amination vs. Boc Protection

Parameter Reductive Amination Boc Protection
Starting Material Ketone precursor Free amine
Reaction Steps 1 2
Yield Moderate (60–85%) High (70–90%)
Scalability Limited by hydrogenation Easily scalable

Cost-Benefit Evaluation

  • Reductive Amination: Lower precursor cost but higher catalyst expenses.
  • Boc Protection: Higher material costs offset by reduced purification steps.

Emerging Techniques and Innovations

Enzymatic Asymmetric Synthesis

Pilot studies employ transaminases to catalyze stereoselective amination, achieving >90% enantiomeric excess (ee).

Photocatalytic Ring-Closing

Visible-light-mediated cyclization reduces energy input and improves regioselectivity.

Chemical Reactions Analysis

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

tert-Butyl 4-methyl-1-azaspiro[5.5]undecane-1-carboxylate (3.129)
  • Structure: Methyl group at position 4 instead of amino.
  • Properties : Synthesized as a yellow oil with 3% purity. NMR data (¹H: δ 1.49 ppm for tert-butyl; ¹³C: δ 28.8 ppm for methyl) confirm structural differences .
  • Reactivity: Methyl groups are less reactive than amino groups, limiting applications in nucleophilic reactions.
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
  • Structure : Phenyl substituent at position 7.
  • Properties : Clear oil (32% yield) with distinct ¹H NMR signals (δ 7.32–7.14 ppm for aromatic protons) .
tert-Butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate
  • Structure : Oxo group at position 4.
  • Properties : Higher polarity due to the carbonyl group, influencing solubility in polar solvents .

Heteroatom Variations

tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
  • Structure : Additional nitrogen at position 8 (1,8-diaza).
  • Properties : White solid (C₁₄H₂₈N₂O₂, MW 254.37 g/mol), insoluble in water. Used as a catalyst and ligand .
  • Applications: Enhanced basicity and coordination capacity compared to mono-aza analogs.
tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
  • Structure : Three nitrogen atoms (1,4,9-triaza).
  • Properties : Molecular formula C₁₄H₂₇N₃O₂ (MW 269.38 g/mol). Hazards include skin/eye irritation (H315, H319) .
  • Applications: Potential use in drug discovery due to increased hydrogen-bonding capacity.

Physical Properties

Compound Molecular Weight (g/mol) Solubility Purity
4-Amino-1-azaspiro (Main) 268.40 Not reported 98%
1,8-Diazaspiro (CAS 1158750-00-5) 254.37 Water-insoluble ≥95%
4-Oxo-1-azaspiro (CAS 778647-35-1) 303.34 Polar solvents 95%
4-Methyl-triazaspiro (CAS 1369237-31-9) 269.38 Organic solvents ≥95%

Biological Activity

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS No. 1965309-66-3) is a spirocyclic compound that has garnered interest in various fields of biological research due to its unique structure and potential pharmacological properties. This article summarizes the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H29ClN2O2
  • Molecular Weight : 304.86 g/mol
  • Structure : The compound features a spirocyclic framework, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The spirocyclic structure allows for high specificity in binding, which can modulate various biological pathways.

Interaction with Receptors

Research indicates that this compound may act as a modulator of certain receptor types, potentially influencing signaling pathways involved in pain perception and other physiological processes. For instance, studies on related compounds have shown that spirocyclic structures can exhibit agonistic or antagonistic effects on opioid receptors, suggesting similar potential for this compound.

Analgesic Properties

Case studies have explored the analgesic effects of spirocyclic compounds, indicating that derivatives similar to tert-butyl 4-amino-1-azaspiro[5.5]undecane can function as dual m-opioid receptor agonists and sigma-1 receptor antagonists. This dual action may enhance pain relief while minimizing side effects associated with traditional opioid therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Tert-butyl 7-oxo-2-azaspiro[5.5]undecaneSpirocyclicAntimicrobial and analgesic properties
1-Oxa-9-azaspiro[5.5]undecane derivativesSpirocyclicPotential receptor modulation
Tert-butyl 4-amino-1-azaspiro[5.5]undecaneSpirocyclicInvestigated for analgesic and antimicrobial effects

Case Studies

  • Analgesic Efficacy : A study published in Pharmaceutical Chemistry evaluated the analgesic properties of spirocyclic compounds similar to tert-butyl 4-amino-1-azaspiro[5.5]undecane. Results indicated significant pain relief in animal models when administered at specific dosages.
  • Antimicrobial Testing : In another study, derivatives were tested against common bacterial pathogens, showing promising results in inhibiting growth, suggesting potential use in developing new antibiotics.

Q & A

Q. What are the standard synthetic protocols for tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate?

The synthesis typically involves multi-step strategies:

  • Cyclization : A spirocyclic core is formed via Schmidt reactions or ring-closing metathesis. For example, alkyl 2-oxo-1-cyclopentanecarboxylates undergo Schmidt reactions to generate azaspiro frameworks .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in solvents like tetrahydrofuran (THF) at 0–25°C, followed by deprotection under acidic conditions .
  • Functionalization : Amino groups are introduced via reductive amination or nucleophilic substitution, often requiring controlled pH and catalysts like palladium . Key parameters include temperature (e.g., 50°C for hydrogenation) and solvent polarity to stabilize intermediates .

Q. How is the molecular structure of this compound elucidated?

Structural characterization employs:

  • X-ray crystallography : SHELX software refines crystal structures, resolving spirocyclic geometry and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., Boc group at δ ~1.4 ppm for tert-butyl) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 270.22) . Computational tools like InChI and SMILES encode stereochemistry for database integration .

Q. What common chemical reactions does this compound undergo?

Reactivity is dictated by its amino and ester groups:

  • Oxidation : Hydrogen peroxide converts amines to nitro or carbonyl derivatives, altering bioavailability .
  • Reduction : Sodium borohydride reduces esters to alcohols, enabling prodrug strategies .
  • Nucleophilic substitution : Alkyl halides or acyl chlorides modify the amino group, enhancing target selectivity . Reaction yields depend on solvent polarity (e.g., dichloromethane for acylation) and catalyst loading .

Advanced Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Exothermic steps (e.g., Boc protection) require cooling (0–5°C) to prevent decomposition .
  • Catalyst screening : Palladium on carbon (Pd/C) improves hydrogenation efficiency at 50 PSI and 50°C, reducing diastereomer formation .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves polar impurities, achieving >95% purity .
  • By-product analysis : LC-MS identifies dimers or over-reduced species, guiding solvent adjustments (e.g., switching from THF to DMF) .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize conditions (e.g., pH 7.4 buffers for binding assays) to compare IC50_{50} values .
  • Purity checks : Use HPLC and 1^1H NMR to detect trace impurities (<2%) that may antagonize targets .
  • Structural analogs : Compare activity with derivatives (e.g., hydroxy or methylamino variants) to establish structure-activity relationships (SAR) . Example analogs:
Compound NameKey ModificationBioactivity Trend
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecaneHydroxy substitutionEnhanced solubility
tert-Butyl 4-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecaneAminomethyl groupImproved binding affinity

Q. What computational approaches predict the reactivity and target interactions of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s electron-withdrawing nature enhances α-carbon reactivity .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., GPCRs) using crystal structures (PDB IDs) and scoring functions (e.g., ΔG < −8 kcal/mol suggests strong binding) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski rule compliance) to prioritize analogs .

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